Product packaging for 5-Cyclopropoxy-2-iodopyridine(Cat. No.:)

5-Cyclopropoxy-2-iodopyridine

Cat. No.: B13970316
M. Wt: 261.06 g/mol
InChI Key: IRQMKMLUQSAHLS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-iodopyridine (CAS 1243285-24-6) is a versatile heterocyclic building block in organic and medicinal chemistry. Its molecular formula is C8H8INO, with a molecular weight of 261.06 g/mol . This compound features a pyridine ring substituted with a reactive iodine atom at the 2-position and a cyclopropoxy group at the 5-position. The iodine atom makes it an excellent substrate for key metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments . The cyclopropoxy moiety is a strategically important feature; the cyclopropane ring is a common motif in medicinal chemistry used to confer favorable properties to drug candidates, such as enhanced metabolic stability and improved pharmacokinetics, often serving as a bioisostere for groups like isopropyl or even aromatic rings . As a result, this compound is a crucial synthetic intermediate in pharmaceutical research and agrochemical development for constructing more complex target molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B13970316 5-Cyclopropoxy-2-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

5-cyclopropyloxy-2-iodopyridine

InChI

InChI=1S/C8H8INO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2

InChI Key

IRQMKMLUQSAHLS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 5 Cyclopropoxy 2 Iodopyridine

Precursor-Based Synthetic Approaches

A common and effective strategy for the synthesis of 5-cyclopropoxy-2-iodopyridine relies on the use of appropriately substituted pyridine (B92270) precursors. This approach allows for the sequential and controlled introduction of the desired iodo and cyclopropoxy functionalities.

Synthesis from Halogenated Pyridine Precursors (e.g., 2-chloro-5-cyclopropoxypyridine)

One of the most direct routes to this compound involves a halogen exchange reaction, often referred to as a Finkelstein reaction, on a suitable precursor such as 2-chloro-5-cyclopropoxypyridine. In this method, the chlorine atom at the 2-position of the pyridine ring is substituted with iodine. chemicalbook.com This transformation is typically carried out using an iodide salt, such as sodium iodide, often in the presence of a copper(I) catalyst. chemicalbook.com The reaction conditions, including the choice of solvent and temperature, are critical for achieving high yields and minimizing side reactions.

The precursor, 2-chloro-5-cyclopropoxypyridine, can be synthesized from 2-chloro-5-hydroxypyridine. chemicalbook.com The hydroxyl group is etherified with a cyclopropyl (B3062369) halide in the presence of a base.

Regioselective Iodination Techniques and Conditions

Direct and regioselective iodination of a pre-formed 5-cyclopropoxypyridine ring presents another viable synthetic route. Achieving regioselectivity, specifically iodination at the C-2 position, is paramount. Various iodinating agents and conditions have been developed for the selective halogenation of pyridine and other heterocyclic systems. heteroletters.orgrsc.org For instance, methods employing iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide (NIS) can be effective. heteroletters.org The electronic nature of the cyclopropoxy group, being an electron-donating group, can influence the regioselectivity of the electrophilic iodination reaction, directing the incoming iodine to specific positions on the pyridine ring. Careful optimization of reaction conditions, such as solvent, temperature, and the specific iodinating reagent, is necessary to achieve the desired 2-iodo isomer with high selectivity. heteroletters.orgnih.gov

Directed Functionalization Strategies for Pyridine Ring Systems

Modern synthetic organic chemistry offers powerful tools for the direct functionalization of C-H bonds in heterocyclic systems, including pyridine. These methods, often catalyzed by transition metals, provide efficient and atom-economical routes to substituted pyridines.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H functionalization reactions. scispace.comresearchgate.netdoaj.org In the context of synthesizing this compound, a palladium-catalyzed approach could involve the direct C-H iodination of 5-cyclopropoxypyridine. While direct C-H iodination of pyridines can be challenging, specific ligand and catalyst systems have been developed to facilitate such transformations with high regioselectivity. Another potential palladium-catalyzed route could involve a coupling reaction between a suitable pyridine precursor and an iodine source. For example, a properly functionalized pyridine, such as a boronic acid or ester derivative, could be coupled with an iodine electrophile under palladium catalysis.

Copper-Mediated Transformations

Copper-mediated reactions have also emerged as powerful methods for the synthesis of halogenated aromatic compounds. nih.govresearchgate.netrsc.org Copper catalysts can facilitate the iodination of aryl and heteroaryl compounds through various mechanisms. nih.gov For the synthesis of this compound, a copper-mediated approach could involve the reaction of a 5-cyclopropoxypyridine derivative, such as a boronic acid or a triazole, with an iodine source in the presence of a copper catalyst. nih.govresearchgate.net These reactions often proceed under mild conditions and can offer excellent yields and regioselectivity. For instance, a copper(I)-mediated Sandmeyer-type reaction of 2-amino-5-cyclopropoxypyridine could be a feasible route to introduce the iodine at the 2-position.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound can be approached through two main retrosynthetic pathways: iodination of a pre-formed cyclopropoxy-pyridine or introduction of the cyclopropoxy group onto an iodinated pyridine scaffold. The optimization of reaction conditions is crucial for maximizing yield and ensuring high selectivity for the desired product.

One plausible route involves the direct iodination of 2-cyclopropoxypyridine (B13670387). This type of electrophilic aromatic substitution on the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, methods for the direct C-H iodination of pyridines have been developed. For instance, a radical-based C-H iodination protocol has been shown to be effective for various pyridine derivatives, leading to C3 and C5 iodination. The regioselectivity of this reaction is a critical factor to control.

A second major pathway is the etherification of a 2-iodo-5-hydroxypyridine with a cyclopropyl halide or a related cyclopropylating agent. This transformation often utilizes the Ullmann condensation or a similar copper-catalyzed cross-coupling reaction. The optimization of such reactions typically involves screening various copper catalysts, ligands, bases, and solvents. For the synthesis of aryl ethers via Ullmann coupling, the use of an air-stable Cu(I) catalyst, such as CuI·PPh₃, in non-polar solvents like toluene (B28343) or xylene with an inexpensive base like K₂CO₃ has been explored. The choice of base and solvent can significantly impact the reaction yield, with potassium carbonate often showing superior results in non-polar solvents arkat-usa.org. The reaction temperature is another critical parameter, with higher temperatures generally leading to improved yields arkat-usa.org.

A third potential route is the functionalization of a pre-existing dihalopyridine. For example, starting from a 2,5-dihalopyridine, selective substitution of one halogen followed by the introduction of the second functional group can be a viable strategy.

ParameterConditionEffect on Yield/Selectivity
Catalyst Copper(I) salts (e.g., CuI)Essential for Ullmann-type etherification.
Ligand N,N- or N,O-chelating ligandsCan accelerate the Ullmann reaction and allow for lower temperatures. nih.gov
Base K₂CO₃, Cs₂CO₃Choice of base is critical; K₂CO₃ often effective in non-polar solvents. arkat-usa.org
Solvent Toluene, Xylene, DMF, NMPNon-polar solvents can be more effective for certain Ullmann couplings. arkat-usa.org
Temperature 100-140 °CHigher temperatures can increase reaction rates and yields. arkat-usa.org
Reactant Ratio Stoichiometric or slight excessOptimization of the ratio of the pyridine substrate to the cyclopropylating agent is key.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, cost, scalability, and environmental impact.

Methodological Efficiency and Scalability Assessments

The direct C-H iodination of 2-cyclopropoxypyridine, if regioselectively controlled, could be a highly efficient one-step process. However, achieving high selectivity on an industrial scale might be challenging, potentially requiring complex purification procedures.

The Ullmann condensation route, starting from 2-iodo-5-hydroxypyridine, offers a more controlled approach. While this is a two-step process from 2,5-dihydroxypyridine (B106003) (requiring selective iodination first), the individual steps are generally well-understood and can be optimized for high yields. The scalability of Ullmann-type reactions has been demonstrated in industrial settings, though they can sometimes require harsh conditions. Modern modifications using specific ligands can lead to milder reaction conditions, improving scalability and safety nih.gov.

A process starting from 2-aminopyridine (B139424) has also been described in a patent for the synthesis of 2-amino-5-iodopyridine, which utilizes water as a solvent, iodine, and hydrogen peroxide google.com. This "green" approach could be adapted for the synthesis of a precursor to this compound, potentially offering a more environmentally friendly and scalable option.

Considerations for Sustainable Synthesis and Atom Economy

From a sustainability perspective, direct C-H functionalization is an attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy elsevierpure.comkit.edunih.govnih.gov. A successful C-H iodination of 2-cyclopropoxypyridine would represent a highly atom-economical route.

The Ullmann condensation, in its classical form, often uses stoichiometric amounts of copper, which can be a drawback in terms of cost and environmental impact. However, the development of catalytic versions of this reaction has significantly improved its sustainability profile. The use of water as a solvent, as demonstrated in the synthesis of 2-amino-5-iodopyridine, is a significant step towards a more sustainable process google.com.

Reactivity and Transformational Chemistry of 5 Cyclopropoxy 2 Iodopyridine

Cross-Coupling Reactions

5-Cyclopropoxy-2-iodopyridine is a valuable substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine (B92270) ring, coupled with the high reactivity of the C-I bond, makes this compound an excellent coupling partner.

Palladium catalysts are paramount in mediating the coupling of this compound with a diverse array of coupling partners. smolecule.com These reactions typically proceed under mild conditions and exhibit high functional group tolerance. nih.gov

The versatility of this compound in palladium-catalyzed cross-coupling is demonstrated by its successful reaction with numerous partners.

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent, such as a boronic acid or boronate ester. musechem.com The reaction is known for its broad substrate scope and is widely used for the synthesis of biaryl compounds. musechem.comlibretexts.org The coupling of this compound with various aryl and heteroaryl boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. musechem.commdpi.com However, limitations can arise with particularly sterically hindered or electronically deactivated boronic acids, which may lead to lower yields or require more forcing reaction conditions. musechem.com Additionally, the stability of the boronic acid derivative can be a factor; for instance, some heteroarylboronic acids are prone to protodeboronation. nih.govrsc.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate. wikipedia.orgnih.gov this compound can be coupled with a range of terminal alkynes, including both aromatic and aliphatic derivatives, although aliphatic alkynes are generally less reactive. wikipedia.orgorganic-chemistry.org A copper-free variant of the Sonogashira coupling has also been successfully applied to cyclopropyl (B3062369) iodides, expanding the potential scope for related substrates. nih.gov

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the iodopyridine. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of the organostannane reagents. wikipedia.org The reaction is versatile, allowing for the coupling of various sp²-hybridized groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Heck Reaction: This reaction involves the coupling of the iodopyridine with an alkene to form a substituted alkene. organic-chemistry.orgcommonorganicchemistry.com The reaction typically exhibits high trans selectivity. organic-chemistry.org While 2-iodopyridines can be challenging substrates in some Heck reactions due to potential catalyst poisoning, successful couplings have been reported, often requiring specific ligand and base combinations to achieve good yields. nih.govrug.nl

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / LigandBiaryl
SonogashiraTerminal alkynePd(PPh₃)₄ / CuIArylalkyne
StilleOrganostannanePd(PPh₃)₄Aryl-substituted compound
HeckAlkenePd(OAc)₂ / LigandSubstituted alkene

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Stille), and reductive elimination. nih.govuwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order for halides is generally I > Br > Cl. uwindsor.ca

Transmetalation: In the Suzuki-Miyaura and Stille couplings, the organoboron or organotin reagent transfers its organic group to the palladium center, displacing the halide. rsc.org This step is often facilitated by a base in the Suzuki-Miyaura reaction, which activates the boronic acid. rsc.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.camit.edu

For the Heck reaction, the mechanism involves oxidative addition followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the product and a palladium-hydride species. nih.gov

Mechanistic studies on related 2-halopyridine systems have shown that the nature of the ligands, the base, and the substituents on the pyridine ring can significantly influence the efficiency of each step in the catalytic cycle. nih.govmit.edu For example, the resting state of the catalyst can vary depending on the coupling partners and reaction conditions. nih.gov

Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts have been shown to be effective in the cross-coupling of various aryl halides, including 2-halopyridines. researchgate.net These reactions can be used to form C-C bonds from two different organohalides in reductive cross-electrophile couplings, often employing a stoichiometric reductant like manganese or zinc. researchgate.netnih.gov While some iodopyridines have been reported to be challenging substrates in certain nickel-catalyzed homocoupling reactions, nih.gov nickel-catalyzed cross-coupling methods have been successfully developed for functionalized 2-arylpyridine synthesis. researchgate.net

In polyhalogenated pyridines, the position of the substituents plays a crucial role in determining the regioselectivity of cross-coupling reactions. Generally, the C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for highly chemoselective couplings at the 2-position of a molecule like 2-iodo-5-bromopyridine. researchgate.net

The electronic properties of substituents on the pyridine ring also influence reactivity. Electron-withdrawing groups can increase the rate of oxidative addition, while the steric hindrance of bulky groups, particularly those ortho to the halide, can impede the reaction. nih.gov In the case of this compound, the electron-donating nature of the cyclopropoxy group at the 5-position can influence the electronic density of the pyridine ring, which in turn affects the kinetics of the catalytic cycle. Studies on substituted pyridynes have shown that such substituents can perturb the electronic structure and influence the regioselectivity of subsequent reactions. nih.gov

Metal-Halogen Exchange and Organometallic Intermediates

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange, a fundamental reaction for the preparation of organometallic reagents. wikipedia.org This transformation typically involves treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium). wikipedia.orguni-muenchen.de

The exchange of iodine for a metal (typically lithium) generates a potent nucleophilic intermediate, 5-cyclopropoxy-2-pyridyllithium. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position of the pyridine ring. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful synthetic route that is complementary to cross-coupling methods. arkat-usa.org

The resulting organometallic intermediates can also be used in transmetalation reactions with other metals, such as zinc, to form organozinc reagents. acs.orgsemanticscholar.org These organozinc species are often less reactive and more functional-group-tolerant than their organolithium precursors, making them valuable intermediates in subsequent cross-coupling reactions, such as the Negishi coupling. semanticscholar.org

Formation of Organolithium and Organomagnesium Reagents

The carbon-iodine bond in this compound is the primary site for generating highly reactive organometallic intermediates. The formation of organolithium and organomagnesium reagents typically proceeds via a halogen-metal exchange mechanism.

Organolithium Reagent Formation: Treatment of the parent iodo-compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), results in a rapid iodine-lithium exchange. youtube.comorganicchemistrydata.org This reaction is efficient due to the high reactivity of the C-I bond on the electron-poor pyridine ring. The resulting 5-cyclopropoxy-2-pyridyllithium is a powerful nucleophile and base.

Organomagnesium Reagent (Grignard Reagent) Formation: The corresponding Grignard reagent can be prepared via a similar halogen-metal exchange using highly active magnesium reagents. A standard method involves the use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which is known to facilitate efficient Br/Mg and I/Mg exchange on various aromatic and heteroaromatic systems, including pyridines. uni-muenchen.degoogle.comgoogle.com This exchange is typically performed at temperatures ranging from -15 °C to room temperature, offering a practical alternative to direct insertion into magnesium turnings, which can be sluggish.

Table 1: Conditions for Organometallic Reagent Formation

Target Reagent Typical Reagent System Solvent Typical Temperature
Organolithium n-Butyllithium (n-BuLi) THF, Diethyl ether -78 °C

Transmetalation Reactions for Subsequent Functionalization

While the generated organolithium and organomagnesium pyridines are useful in their own right, their reactivity is often broadened by transmetalation to other metals. This process involves reacting the initial organometallic compound with a metal salt, thereby transferring the organic (pyridyl) group to the new metal center. This step is crucial for accessing a wider range of cross-coupling reactions with improved functional group tolerance and selectivity. cymitquimica.com

Common transmetalation reactions include:

Formation of Organozinc Reagents: Reacting the lithiated pyridine with zinc chloride (ZnCl₂) generates the corresponding organozinc species. These are key intermediates in Negishi cross-coupling reactions.

Formation of Organocuprates: Transmetalation with copper(I) salts, such as copper(I) cyanide (CuCN) often solubilized with LiCl, yields organocopper or cuprate (B13416276) reagents. masterorganicchemistry.comthieme-connect.de These are highly effective for specific coupling reactions, including acylations and conjugate additions.

Formation of Organoboron Reagents: The lithiated intermediate can be trapped with boronic esters, such as isopropyl pinacol (B44631) borate, to form a pyridyl boronic ester. This product is a stable, versatile substrate for Suzuki-Miyaura cross-coupling reactions. rsc.org

Table 2: Transmetalation of Pyridyl Organometallic Reagents

Starting Reagent Transmetalating Agent Resulting Organometallic Species
5-Cyclopropoxy-2-pyridyllithium Zinc Chloride (ZnCl₂) 5-Cyclopropoxy-2-pyridylzinc chloride
5-Cyclopropoxy-2-pyridyllithium Copper(I) Cyanide (CuCN·2LiCl) Lithium (5-cyclopropoxy-2-pyridyl)cuprate

Reactivity Profiles of Derived Organometallic Pyridines

The organometallic derivatives of 5-cyclopropoxypyridine are powerful intermediates for constructing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The specific reactivity depends on the metal (Li, Mg, Zn, B, Cu) involved.

As Strong Nucleophiles: The organolithium and organomagnesium reagents can react directly with a range of electrophiles, such as aldehydes, ketones, and nitriles, to form alcohols and ketones, respectively.

In Cross-Coupling Reactions: The true synthetic power is realized in palladium-catalyzed couplings. The organozinc (Negishi coupling), organoboron (Suzuki-Miyaura coupling), and organotin (Stille coupling) derivatives readily couple with various organic halides and triflates. ambeed.comacs.org For instance, the Suzuki-Miyaura reaction of the corresponding boronic ester with an aryl halide is a standard method for forming biaryl structures. rsc.org

Table 3: Key Cross-Coupling Reactions

Reaction Name Organometallic Reagent Type Coupling Partner Bond Formed
Suzuki-Miyaura Organoboron Aryl/Vinyl Halide/Triflate C(sp²) - C(sp²)
Negishi Organozinc Aryl/Vinyl Halide/Triflate C(sp²) - C(sp²)
Sonogashira (Parent Iodide used directly) Terminal Alkyne C(sp²) - C(sp)

Nucleophilic Aromatic Substitution Reactions

Substitution of the Iodide Moiety by Nucleophiles (e.g., hydroxyl, amino, alkoxide)

The pyridine ring is inherently electron-deficient, a property that is enhanced by the electronegativity of the nitrogen atom. gcwgandhinagar.comimperial.ac.uk This electronic nature facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. In this compound, the iodine atom at the activated C2 position is an excellent leaving group, allowing for its direct displacement by a variety of nucleophiles without prior metalation. cymitquimica.comsmolecule.com

This reaction pathway is generally favored by strong nucleophiles and can be promoted by heat or the use of a copper catalyst in some cases. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted by the addition of the nucleophile before being restored upon the expulsion of the iodide anion. youtube.commasterorganicchemistry.com

Table 4: Examples of Nucleophilic Aromatic Substitution (SNAr)

Nucleophile Reagent Example Product Type
Hydroxyl Sodium Hydroxide (B78521) (NaOH) 5-Cyclopropoxy-pyridin-2-one
Amino Ammonia, Primary/Secondary Amines 2-Amino-5-cyclopropoxypyridine
Alkoxide Sodium Methoxide (NaOMe) 5-Cyclopropoxy-2-methoxypyridine

Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group is generally considered a robust and stable functional group under the majority of conditions used for transformations at the C2 position, including organometallic formation, cross-coupling, and nucleophilic substitution. The ether linkage is chemically resilient, and the cyclopropane (B1198618) ring itself does not readily participate in reactions unless specific activating conditions are employed. stackexchange.com

While cyclopropane rings can undergo ring-opening reactions, this typically requires high energy inputs such as heat, photochemical conditions, or interaction with specific transition metal catalysts that promote C-C bond cleavage. researchgate.netacs.org For the synthetic transformations discussed herein, the cyclopropoxy moiety primarily serves as a stable substituent that modifies the electronic properties and lipophilicity of the molecule.

Other Key Transformations

Beyond the primary reactivity pathways, other transformations of this compound are synthetically relevant:

Reduction of the Carbon-Iodine Bond: The C-I bond can be selectively reduced to a C-H bond, yielding 5-cyclopropoxypyridine. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or using various hydride sources in the presence of a palladium catalyst.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form the corresponding Pyridine-N-oxide. wikipedia.org This transformation is typically accomplished using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity; it can activate the pyridine ring towards different substitution patterns and can itself be a useful intermediate for further functionalization.

Redox Chemistry and Selective Reduction Strategies

The redox behavior of this compound is a critical aspect of its chemistry, influencing its stability and reactivity in various synthetic protocols. The pyridine ring, being electron-deficient, and the presence of an iodine atom, make the molecule susceptible to both reduction and oxidation under specific conditions.

Selective reduction strategies are often employed to modify the molecule while preserving key functional groups. For instance, the reduction of the iodopyridine moiety can be achieved using various reagents. Catalytic hydrogenation can lead to deiodination, yielding 5-cyclopropoxypyridine. However, conditions must be carefully controlled to avoid reduction of the pyridine ring itself.

Recent advancements in electrochemistry and photoredox catalysis offer powerful tools for the selective transformation of such molecules. nih.gov These methods allow for precise control over the redox potential, enabling transformations that are often difficult to achieve with traditional chemical reagents. nih.gov For example, single-electron reduction of the pyridine ring can generate a radical anion, which can then participate in further reactions. tdx.catacs.org The redox potential required for such a process is a key parameter that can be fine-tuned in an electrochemical setup. While specific studies on this compound are not extensively detailed in the public domain, the general principles of pyridine redox chemistry are applicable.

Table 1: Potential Selective Reduction Strategies

Reaction Type Reagent/Method Potential Product Notes
Deiodination Catalytic Hydrogenation (e.g., H₂, Pd/C) 5-Cyclopropoxypyridine Requires careful optimization to prevent pyridine ring reduction.
Reductive Coupling Electrochemical Reduction Dimerized or coupled products Depends on the reaction conditions and presence of coupling partners.

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group is known for its high ring strain, which makes it susceptible to ring-opening reactions under certain conditions, behaving in a manner similar to a double bond. dalalinstitute.com This reactivity can be harnessed to introduce new functionalities into the molecule. The ring-opening of cyclopropanes can proceed through various mechanisms, including radical, electrophilic, and transition-metal-catalyzed pathways. dalalinstitute.comnih.govbeilstein-journals.org

In the context of this compound, the cyclopropyl ether linkage is generally stable. However, under forcing conditions or in the presence of specific reagents, ring-opening could occur. For example, treatment with strong acids could potentially lead to the formation of a propanol (B110389) derivative after cleavage of the ether bond and subsequent ring-opening of the resulting cyclopropanol.

Radical-mediated ring-opening is another possibility. nih.govbeilstein-journals.org The generation of a radical species adjacent to the cyclopropyl ring can induce its cleavage to form a more stable alkyl radical. nih.gov This strategy has been used in the synthesis of various organic molecules. beilstein-journals.org While direct examples involving this compound are scarce in the literature, the general reactivity pattern of cyclopropyl groups suggests this as a potential transformation.

Table 2: Potential Ring-Opening Reactions

Reaction Type Reagent/Condition Potential Intermediate/Product Mechanism
Acid-Catalyzed Strong Acid (e.g., HBr, HI) 5-Hydroxy-2-iodopyridine and ring-opened propyl species Protonation of the ether oxygen followed by nucleophilic attack.
Radical-Induced Radical Initiator (e.g., AIBN) and a radical source Alkyl radical intermediate Formation of a radical that triggers the ring-opening of the strained cyclopropyl group. nih.govbeilstein-journals.org

C-H Functionalization Strategies on the Pyridine Core

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds like pyridine. rsc.org Due to the electron-deficient nature of the pyridine ring, it is generally challenging to perform electrophilic aromatic substitution. beilstein-journals.org However, various other C-H functionalization methods have been developed. researchgate.netslideshare.net

For this compound, the positions available for C-H functionalization are C-3, C-4, and C-6. The directing effects of the existing substituents (cyclopropoxy and iodo) play a crucial role in determining the regioselectivity of these reactions. The cyclopropoxy group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, though deactivating.

Transition-metal-catalyzed C-H activation is a prominent strategy for the functionalization of pyridines. beilstein-journals.org Catalysts based on palladium, rhodium, iridium, and other metals can facilitate the coupling of the pyridine C-H bonds with various partners, such as aryl halides, alkenes, and alkynes. The regioselectivity is often controlled by the formation of a metallacyclic intermediate, with the reaction typically occurring at the less sterically hindered position.

Radical-based Minisci-type reactions offer another avenue for C-H functionalization, particularly for electron-deficient heterocycles. semanticscholar.org These reactions involve the addition of a radical to the protonated pyridine ring, typically at the C-2 or C-4 position. In the case of this compound, functionalization would likely be directed to the C-4 and C-6 positions.

Table 3: Potential C-H Functionalization Strategies

Position Reaction Type Reagent/Catalyst Potential Product
C-3/C-4/C-6 Transition-Metal-Catalyzed C-H Arylation Pd(OAc)₂, PPh₃, Aryl-Br Arylated this compound
C-4/C-6 Minisci-type Alkylation AgNO₃, (NH₄)₂S₂O₈, R-COOH Alkylated this compound semanticscholar.org

Electrophilic and Radical Additions

The pyridine nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. This can lead to the formation of N-alkylpyridinium or N-acylpyridinium salts. Such pyridinium (B92312) species exhibit altered reactivity of the pyridine ring, often facilitating nucleophilic attack at the C-2 and C-4 positions.

Radical additions to the pyridine ring are also a significant class of reactions, particularly for introducing functional groups onto the electron-deficient core. semanticscholar.org The Minisci reaction is a classic example, where alkyl radicals, generated from various precursors, add to a protonated pyridine. semanticscholar.org For this compound, radical addition would be expected to occur at the positions ortho and para to the nitrogen atom, namely C-6 and C-4. The presence of the iodine at C-2 would likely disfavor addition at that position due to steric hindrance.

The cyclopropane ring itself can undergo addition reactions, behaving similarly to an alkene. dalalinstitute.com Electrophilic addition to the cyclopropane ring typically follows Markovnikov's rule, proceeding through a corner-protonated or edge-protonated intermediate. dalalinstitute.com Radical additions to cyclopropanes are also known, often initiated by light. dalalinstitute.com However, these reactions on the cyclopropyl moiety of this compound would require specific and likely harsh conditions that might affect other parts of the molecule.

Table 4: Potential Addition Reactions

Site of Addition Reaction Type Reagent Potential Product
Pyridine Nitrogen N-Alkylation Alkyl halide (e.g., CH₃I) N-Alkyl-5-cyclopropoxy-2-iodopyridinium salt
Pyridine Ring (C-4/C-6) Radical Addition (Minisci) Alkyl radical source (e.g., from R-COOH) C-alkylated this compound semanticscholar.org

Applications of 5 Cyclopropoxy 2 Iodopyridine As a Versatile Synthetic Intermediate

Building Block for Complex Pyridine (B92270) Derivatives

The true strength of 5-Cyclopropoxy-2-iodopyridine lies in its application as a foundational scaffold for creating more elaborate pyridine-containing molecules. The reactive C-I bond is a gateway to extensive functionalization.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new bonds and introducing a variety of substituents onto the pyridine ring. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the 2-iodo position of this compound highly reactive. libretexts.org

Key cross-coupling reactions utilizing this intermediate include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method to introduce alkyl, vinyl, or aryl groups. For instance, coupling with potassium cyclopropyltrifluoroborate (B8364958) can introduce a second cyclopropyl (B3062369) group. nih.gov

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of palladium and copper co-catalysts, an alkynyl group can be attached at the 2-position. wikipedia.orglibretexts.org This method is invaluable for creating arylalkynes, which are important precursors for many complex molecules. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodopyridine with a primary or secondary amine. organic-chemistry.orgwikipedia.org This provides direct access to 2-aminopyridine (B139424) derivatives, which are crucial intermediates for many pharmaceuticals and fused heterocyclic systems.

Table 1: Cross-Coupling Reactions for the Synthesis of Poly-Substituted Pyridines

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂, Ligand, Base 2-Aryl/Alkyl-5-cyclopropoxypyridine
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Amine Base 2-Alkynyl-5-cyclopropoxypyridine
Buchwald-Hartwig R¹R²NH Pd₂(dba)₃, Ligand, Base 2-Amino-5-cyclopropoxypyridine

This table provides a generalized overview of common cross-coupling reactions.

The functional groups introduced via cross-coupling can be used in subsequent reactions to build fused ring systems, where the pyridine ring is annulated with another heterocyclic ring.

Indolizines: These bicyclic aromatic compounds, which are precursors to indolizidine alkaloids, can be synthesized from pyridine derivatives. nih.govrsc.orgrsc.org A plausible route starting from this compound would involve a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization. Alternatively, the iodo group could be replaced with a group like ethyl acetate, which can then undergo condensation with an α-haloketone to form the indolizine (B1195054) core. jbclinpharm.org

Pyridones: 2-Pyridones are often in tautomeric equilibrium with 2-hydroxypyridines. wikipedia.org The conversion of this compound to 5-cyclopropoxy-2-pyridone can be achieved by installing a hydroxyl group at the 2-position. This can be accomplished through methods like a copper-catalyzed hydroxylation or a Buchwald-Hartwig type O-coupling with a hydroxide (B78521) source. Multicomponent reactions are also a modern approach for synthesizing complex pyridone-containing heterocycles. nih.govorganic-chemistry.org

Triazolopyridines: This class of compounds, found in several pharmaceuticals, features a triazole ring fused to the pyridine. wikipedia.org The synthesis often begins with a 2-hydrazinopyridine. organic-chemistry.org this compound can be converted to the necessary 5-cyclopropoxy-2-hydrazinopyridine intermediate via a Buchwald-Hartwig amination using hydrazine. This intermediate can then be cyclized with various reagents, such as aldehydes or isothiocyanates, to yield the desired triazolopyridine scaffold. organic-chemistry.orgorganic-chemistry.org

Precursor in the Synthesis of Organic Molecules

Beyond being a simple building block, this compound serves as a key precursor in the multi-step synthesis of complex and biologically relevant organic molecules.

Pyridine alkaloids are a diverse group of natural products with a wide range of biological activities. Indolizidine alkaloids, for example, are known for their interesting pharmacological properties. jbclinpharm.org As indolizines are direct precursors to these alkaloids, this compound acts as a valuable starting point. nih.gov By first constructing a substituted indolizine core from this intermediate, synthetic chemists can then perform further transformations to access the complex structures of various pyridine alkaloids. The synthesis of spiroindimicin alkaloids, for instance, relies on the careful construction of complex heterocyclic scaffolds. rsc.org

The versatility of this compound allows it to be an intermediate in the formation of various other heterocyclic systems. For example, to synthesize a 5-cyclopropoxy- nih.govorganic-chemistry.orgorganic-chemistry.orgoxadiazolopyridine, the 2-iodo group can be leveraged to introduce the necessary functionality for cyclization. A common method for forming a 1,2,4-oxadiazole (B8745197) ring is the reaction of a nitrile with a nitrile oxide, or the dehydration of an O-acyl amidoxime. A plausible synthetic pathway could involve converting the 2-iodo group to a 2-cyano group (via Rosenmund-von Braun reaction or a palladium-catalyzed cyanation) or a 2-amidoxime, which then undergoes cyclization with the appropriate partner to form the fused oxadiazole ring.

Utilization in Advanced Organic Synthesis Strategies

The predictable reactivity of this compound makes it suitable for use in modern, efficiency-focused synthetic strategies that aim to build molecular complexity rapidly. One such strategy is its incorporation into multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a product that contains structural elements from all the starting materials. bas.bg For example, the 2-iodo group can be converted to a 2-amino group via Buchwald-Hartwig amination. The resulting 2-amino-5-cyclopropoxypyridine can then be used as the amine component in a four-component Ugi reaction, allowing for the rapid and efficient synthesis of complex, peptide-like structures appended to the cyclopropoxypyridine core. bas.bg This approach significantly shortens synthetic sequences and allows for the creation of diverse molecular libraries.

Cascade and Multicomponent Reactions

Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of complex molecular architectures. The structure of this compound offers several features that could be harnessed in such processes.

The iodo-substituent at the 2-position of the pyridine ring is a prime handle for initiating cascade sequences, typically through metal-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling could introduce an alkyne, which could then participate in a subsequent intramolecular cyclization, such as a Pauson-Khand reaction or an enyne metathesis, to construct intricate polycyclic systems.

In the realm of MCRs, this compound could serve as a key building block. For example, in a Ugi or Passerini reaction, the pyridine nitrogen could act as the amine or isocyanide component, respectively, after suitable functionalization. The cyclopropoxy group, while generally stable, could potentially participate in ring-opening reactions under specific catalytic conditions, adding another layer of complexity and diversity to the products of MCRs.

A hypothetical cascade reaction involving this compound is presented in the table below:

Reaction Type Reactants Potential Product Key Transformations
Sonogashira/Enyne Metathesis CascadeThis compound, a terminal alkyne with a tethered alkene, Palladium catalyst, Grubbs' catalystFused bicyclic pyridine derivative1. Sonogashira coupling at the 2-position. 2. Intramolecular enyne metathesis.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry, allowing for the modification of complex molecules at a late step in the synthesis to fine-tune their biological properties. The pyridine ring in this compound is an excellent substrate for LSF.

The inherent electronic properties of the pyridine ring, with its electron-deficient nature, make it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom. However, the true power of LSF lies in C-H activation methodologies. The pyridine ring possesses several C-H bonds that could be selectively functionalized using transition metal catalysts. For example, iridium or ruthenium-catalyzed C-H borylation could introduce a boronic ester at one of the vacant positions, which could then be used in a subsequent Suzuki coupling to introduce a wide range of substituents.

The cyclopropoxy group itself can also be a target for LSF. Although cyclopropanes are generally considered stable, recent advances have shown that they can undergo selective C-C and C-H bond functionalization under the right catalytic conditions, offering a unique avenue for structural diversification.

The table below outlines potential late-stage functionalization strategies for this compound:

Functionalization Site Reaction Type Reagents Potential Outcome
Pyridine C-H bondC-H BorylationIridium catalyst, bis(pinacolato)diboronIntroduction of a boronic ester for further coupling reactions.
Pyridine C-H bondMinisci ReactionAlkyl radicalsDirect alkylation of the pyridine ring.
Cyclopropyl C-H bondC-H Activation/ArylationPalladium catalyst, Aryl halideDirect arylation of the cyclopropane (B1198618) ring.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the C-I bond, the pyridine nitrogen, and the various C-H bonds—makes the development of chemo- and regioselective transformations a critical aspect of its synthetic utility.

The C-I bond at the 2-position is the most reactive site for cross-coupling reactions due to the lower bond dissociation energy compared to C-H bonds. This allows for selective functionalization at this position while leaving the rest of the molecule intact. For instance, a Suzuki, Stille, or Heck coupling can be performed with high chemoselectivity at the C-I bond.

Regioselectivity in the functionalization of the pyridine C-H bonds can be controlled by the choice of catalyst and directing group. For instance, reactions directed by the pyridine nitrogen would likely favor functionalization at the C3 or C4 positions.

The cyclopropoxy group also introduces possibilities for regioselective reactions. In the case of ring-opening reactions, the site of cleavage could be influenced by the electronic nature of the substituents on the pyridine ring and the specific catalyst employed.

The following table summarizes the potential for chemo- and regioselective reactions on this compound:

Reaction Type Target Site Controlling Factor Example Reaction
Cross-CouplingC-I bondInherent reactivity of the C-I bondSuzuki coupling with an arylboronic acid.
C-H ActivationPyridine C3/C4-HDirecting group ability of the pyridine nitrogenIridium-catalyzed C-H amination.
Ring-OpeningCyclopropane C-C bondCatalyst and reaction conditionsLewis acid-catalyzed ring-opening with a nucleophile.

Computational and Mechanistic Studies on 5 Cyclopropoxy 2 Iodopyridine Reactivity

Quantum Chemical Calculations for Reaction Pathways (e.g., DFT, MP2)

There are currently no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), specifically for the reaction pathways of 5-Cyclopropoxy-2-iodopyridine. Such calculations are crucial for understanding the thermodynamics and kinetics of its transformations.

For context, DFT analysis has been employed to study substituent effects on the electron-donating efficacy of the pyridine (B92270) nucleus in other derivatives. researchgate.net These studies typically investigate how different functional groups influence the electron density on the pyridyl nitrogen and the geometric parameters of the ring system. researchgate.net Similar computational work on this compound would be invaluable for predicting its behavior in various reactions.

Table 1: Hypothetical DFT Calculation Parameters for Future Studies on this compound

ParameterExample Level of TheoryBasis SetProperties to Calculate
Geometry OptimizationB3LYP6-311+G(d,p)Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYP6-311+G(d,p)Confirmation of energy minima, zero-point energy
Reaction Pathway AnalysisB3LYP or M06-2X6-311+G(d,p)Transition state geometries, activation energies
Electronic PropertiesB3LYP6-311+G(d,p)HOMO/LUMO energies, molecular electrostatic potential

Predictive Modeling of Regio- and Chemoselectivity in Transformations

Predictive modeling for the regio- and chemoselectivity of this compound in chemical transformations has not been reported in the literature. The pyridine ring presents multiple potential reaction sites, and the interplay between the electron-donating cyclopropoxy group at the 5-position and the electron-withdrawing, yet reactive, iodine atom at the 2-position makes predicting reaction outcomes non-trivial.

Computational models, often based on the outputs of quantum chemical calculations, could forecast the most likely sites for electrophilic or nucleophilic attack, as well as the feasibility of various cross-coupling reactions at the C-I bond. For instance, studies on other substituted pyridines have shown that the reactivity of a halogen substituent can be significantly influenced by other groups on the ring. researchgate.net

Elucidation of Reaction Mechanisms (e.g., Organometallic Pathways, Umpolung)

Specific mechanistic studies, including the exploration of organometallic pathways or umpolung reactivity for this compound, are absent from the current body of scientific literature. While the reactivity of 2-iodopyridines in palladium-catalyzed cross-coupling reactions is known chemicalbook.comlookchem.com, the precise influence of the 5-cyclopropoxy substituent on these mechanisms has not been investigated.

Mechanistic studies on related 2-iodopyridines in Suzuki cross-coupling reactions have been a subject of interest, highlighting the challenges that can be posed by the pyridine nitrogen. acs.orgnih.gov Detailed kinetic and computational studies would be required to elucidate the specific oxidative addition, transmetalation, and reductive elimination steps for this compound in such catalytic cycles.

Conformational Analysis and Stereochemical Influences on Reactivity

A detailed conformational analysis of this compound and the influence of its stereochemistry on reactivity is not available. The orientation of the cyclopropyl (B3062369) group relative to the pyridine ring could potentially influence the accessibility of the nitrogen lone pair and the iodine atom, thereby affecting its reactivity and interaction with catalysts or other reagents.

While conformational analyses have been performed on other, more saturated pyridine-containing systems using techniques like NMR spectroscopy rsc.orgrsc.org, similar studies on this compound are needed. Such analyses, supported by computational methods, would clarify the preferred low-energy conformations of the molecule and how they might impact reaction outcomes.

In Silico Approaches to Molecular Design for Synthetic Efficiency

There are no documented in silico studies aimed at the molecular design of this compound to improve its synthetic efficiency or to design novel synthetic routes. In silico methods are increasingly used to design and evaluate derivatives of heterocyclic compounds for various applications, often in the context of drug discovery. auctoresonline.orgmalariaworld.orgmdpi.comtandfonline.com These approaches could be applied to optimize the synthesis of this compound itself or to design more efficient second-generation derivatives for specific applications.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity

The 2-iodo substituent makes 5-Cyclopropoxy-2-iodopyridine an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that offer enhanced chemo- and regioselectivity. While traditional palladium catalysts are effective, issues can arise, particularly with 2-substituted pyridines which can inhibit the catalyst. rsc.org

Emerging strategies aim to overcome these challenges. For instance, the use of pyridine-2-sulfinates in place of the more common pyridine-2-boronates has been shown to result in a cross-coupling process with unrivaled scope and utility. rsc.org The development of catalysts based on other transition metals like nickel, copper, and ruthenium also presents a significant opportunity. nih.gov Ruthenium-based catalysts, for example, have been used for the direct arylation of heteroarenes containing directing groups. mdpi.com

Furthermore, achieving site-selectivity in polyhalogenated pyridines is a formidable challenge due to the similar reactivity of the halogen groups. nih.govacs.org For a molecule like this compound, which could be further halogenated, catalysts that can selectively activate one position over another based on subtle electronic or steric differences will be highly valuable. Ligand and additive-controlled reactions are emerging strategies to achieve such selectivity. nih.govacs.org

Table 1: Representative Catalytic Cross-Coupling Reactions for 2-Halopyridines

Coupling ReactionCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraOrganoboranePalladium catalyst and a baseBiaryl
StilleOrganotin compoundPalladium catalystBiaryl
NegishiOrganozinc reagentPalladium catalystBiaryl
HeckAlkenePalladium catalyst and a baseAlkenyl-pyridine
SonogashiraTerminal alkynePalladium and copper catalystsAlkynyl-pyridine

This table illustrates common cross-coupling reactions applicable to 2-halopyridines like this compound, based on established methodologies. youtube.com

Exploration of Asymmetric Synthesis Applications

The synthesis of chiral pyridine (B92270) derivatives is of great importance in medicinal chemistry. nih.govresearchgate.net Future research will undoubtedly explore the use of this compound in asymmetric synthesis. This could involve two main approaches: using the molecule as a scaffold for new chiral ligands or as a substrate in an enantioselective transformation.

Pyridine-oxazoline (PyOX) type ligands are becoming increasingly popular in asymmetric catalysis. researchgate.netrsc.org The this compound core could be elaborated into novel PyOX or other P,N ligands. rsc.org The development of methods for the enantioselective synthesis of such tunable chiral ligands is an active area of research. rsc.org

Alternatively, the pyridine ring itself can be the target of asymmetric reactions. Recent progress includes the highly enantioselective catalytic transformations of alkenyl pyridines using a combination of a Lewis acid activator and a copper-chiral diphosphine ligand catalyst. nih.govresearchgate.net Another novel strategy involves the dearomatization/enantioselective borylation of pyridines to access chiral piperidines. acs.org Applying such methodologies to derivatives of this compound could generate a wide array of new, enantioenriched molecules with potential biological activity.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of pyridine derivatives has been successfully translated to flow reactors, including microwave flow systems for one-step preparations. beilstein-journals.orgresearchgate.net Applying flow chemistry to the synthesis and subsequent reactions of this compound could lead to more efficient and reproducible manufacturing processes. uc.pt For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor without the need to isolate intermediates. beilstein-journals.orgresearchgate.net

In parallel, the rise of automated synthesis platforms is revolutionizing drug discovery and process development. nih.govsynthiaonline.com These systems, which can perform entire synthetic sequences from reagent addition to purification, dramatically accelerate the creation of compound libraries. merckmillipore.comresearchgate.net Integrating the synthesis of this compound derivatives into automated platforms would enable the rapid exploration of chemical space. nih.govresearchgate.net Reagent cartridges for common reactions like Suzuki coupling and amide formation are already available, which could be readily applied to this pyridine intermediate. merckmillipore.com

Expansion of Chemical Space through Advanced Derivatization

The functionalization of this compound is not limited to the reactive iodine atom. Late-stage functionalization (LSF) of the pyridine ring itself is a powerful tool for diversifying complex molecules. cancer.govresearchgate.net While LSF of pyridines can be unselective, new strategies are emerging to address this issue. cancer.govresearchgate.net

One approach is the C-H functionalization at positions remote to the nitrogen atom. nih.gov For instance, methods for the selective functionalization of the C4 position of pyridines have been developed. nih.gov Another strategy involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr), which allows for the installation of a wide array of functional groups at the 2-position after the initial iodine has been replaced. acs.orgnih.govberkeley.edu

The cyclopropyl (B3062369) group also offers opportunities for derivatization. The cyclopropane (B1198618) ring is a valuable motif in medicinal chemistry, known to enhance potency and metabolic stability. scientificupdate.comnih.gov Exploring reactions that modify or open the cyclopropyl ring in a controlled manner could lead to novel molecular scaffolds.

Design of Greener and More Sustainable Synthetic Processes

The principles of green chemistry are increasingly integral to pharmaceutical manufacturing. acs.orgnih.gov Future research on this compound will focus on developing more sustainable synthetic routes, both for its preparation and its subsequent use as an intermediate. reachemchemicals.comtopmostchemical.com

This involves several key strategies:

Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric ones, as it reduces waste. nih.gov The development of iron-catalyzed cyclizations for pyridine synthesis is an example of a move towards more sustainable and cheaper catalysts. rsc.org

Safer Solvents: Research will focus on replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. rasayanjournal.co.inbiosynce.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. nih.gov One-pot, multicomponent reactions are an excellent way to improve atom economy and process efficiency. rasayanjournal.co.innih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. nih.govrasayanjournal.co.innih.gov

By adopting these principles throughout the lifecycle of this compound, the environmental impact of producing valuable pharmaceutical and agrochemical compounds can be significantly minimized. reachemchemicals.comtopmostchemical.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.